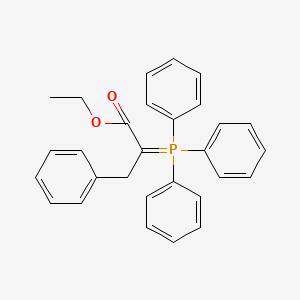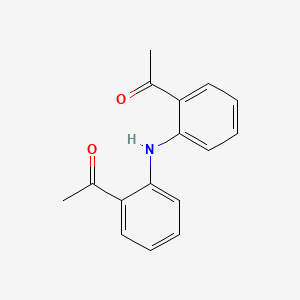
1,1'-(Azanediylbis(2,1-phenylene))bis(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) is an organic compound characterized by its unique structure, which includes two ethanone groups connected by an azanediyl bridge through phenylene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) typically involves a Schiff base condensation reaction. This process includes the reaction of 2-hydroxy-1-naphthaldehyde with bis(4-aminophenoxy)ethane in the presence of a suitable solvent such as methanol . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) involves its ability to form stable complexes with metal ions. This interaction can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The compound’s structure allows it to act as a chelating agent, binding to metal ions and altering their reactivity and availability in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,4-Phenylene)bis(ethan-1-one): Similar structure but lacks the azanediyl bridge.
2,2’-azanediylbis(ethan-1-ol): Contains ethan-1-ol groups instead of ethan-1-one groups.
Uniqueness
1,1’-(Azanediylbis(2,1-phenylene))bis(ethan-1-one) is unique due to its azanediyl bridge, which imparts distinct chemical and physical properties. This structural feature enhances its ability to form stable metal complexes and participate in various chemical reactions, making it valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C16H15NO2 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
1-[2-(2-acetylanilino)phenyl]ethanone |
InChI |
InChI=1S/C16H15NO2/c1-11(18)13-7-3-5-9-15(13)17-16-10-6-4-8-14(16)12(2)19/h3-10,17H,1-2H3 |
Clé InChI |
GKRREDGWGLLDDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1NC2=CC=CC=C2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



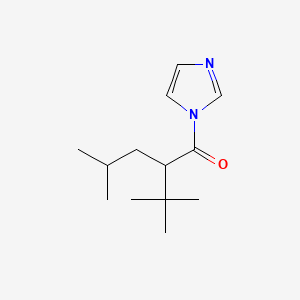
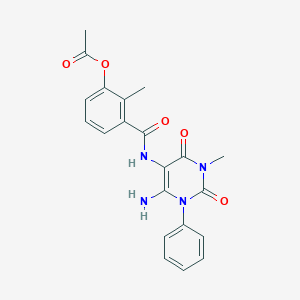



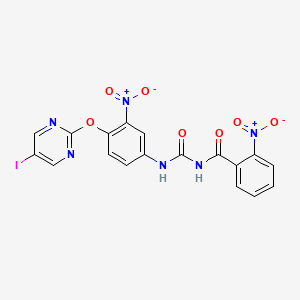
![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)

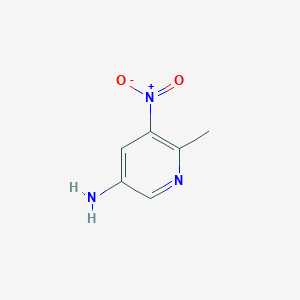

![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
